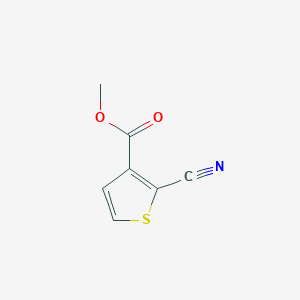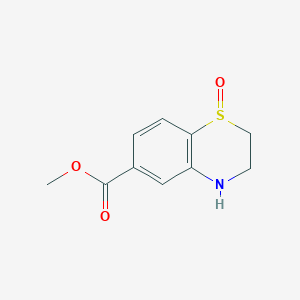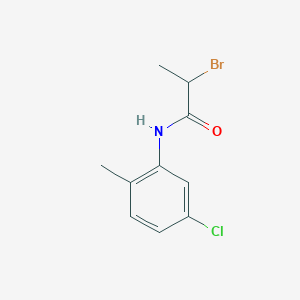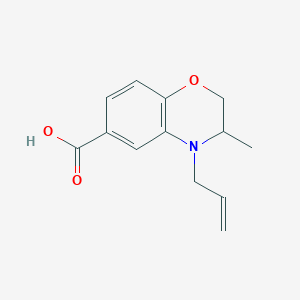![molecular formula C12H19KN2O4 B1392711 Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate CAS No. 1281154-60-6](/img/structure/B1392711.png)
Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate
Overview
Description
Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C12H19KN2O4 It is known for its unique structure, which includes a piperazine ring substituted with an oxolane-2-carbonyl group and a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-(oxolane-2-carbonyl)piperazine.
Esterification: The intermediate is then esterified with 3-bromopropanoic acid in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxolane-2-carbonyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Potassium 3-[4-(tetrahydro-2-furanylcarbonyl)piperazin-1-yl]propanoate
- Potassium 3-[4-(oxolane-2-carbonyl)piperidin-1-yl]propanoate
Comparison: Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate is unique due to its specific substitution pattern on the piperazine ring. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
potassium;3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4.K/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10;/h10H,1-9H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTAAVZVNZYEAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)

![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)

![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)



![Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate](/img/structure/B1392646.png)

![3-[2-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1392650.png)

